N-(4-fluorobenzyl)-N'-methylurea
Description
N-(4-Fluorobenzyl)-N'-methylurea is a urea derivative characterized by a 4-fluorobenzyl group attached to one nitrogen atom and a methyl group on the adjacent nitrogen. Urea derivatives are widely studied for their diverse biological activities, including enzyme inhibition, receptor modulation, and pesticidal properties .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-methylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c1-11-9(13)12-6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHYSGYMJMTTEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-N’-methylurea typically involves the reaction of 4-fluorobenzylamine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-fluorobenzylamine+methyl isocyanate→N-(4-fluorobenzyl)-N’-methylurea
Industrial Production Methods
In an industrial setting, the production of N-(4-fluorobenzyl)-N’-methylurea can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process may involve continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-N’-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-fluorobenzyl)-N’-methylurea oxide, while reduction may produce N-(4-fluorobenzyl)-N’-methylamine.
Scientific Research Applications
N-(4-fluorobenzyl)-N’-methylurea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-N’-methylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Urea Derivatives
Substituted Aryl Ureas (Pesticides)
Several urea-based pesticides share structural motifs with N-(4-fluorobenzyl)-N'-methylurea but differ in substituents and applications:
Key Differences :
- Substituent Effects : The 4-fluorobenzyl group in the target compound may improve blood-brain barrier penetration compared to chlorinated or methoxy-substituted ureas like monuron .
Pharmacologically Active Ureas
- α2C-AR Agonists (Compounds A and B) : These ureas exhibit high α2C-adrenergic receptor selectivity but poor brain penetration due to bulky substituents (e.g., imidazolylmethyl groups). In contrast, the compact 4-fluorobenzyl group in this compound could enhance CNS accessibility .
Physicochemical Properties
- Solubility and Stability : Ureas with aromatic substituents (e.g., 4-fluorobenzyl) typically exhibit lower water solubility due to increased hydrophobicity. However, fluorination can enhance metabolic stability compared to chlorinated analogs .
- Crystallinity : describes a tartrate salt of a related urea (N-(4-fluorobenzyl)-N-(1-methylpiperidinyl-4-yl)-N'-4-(2-methylpropoxyl)phenylmethyl)urea), highlighting the importance of crystal form optimization for bioavailability—a consideration applicable to this compound .
Analytical Characterization
- Spectroscopic Data : 1H-NMR signals for the 4-fluorobenzyl group (e.g., aromatic protons at δ 7.2–7.4 ppm) and methylurea protons (δ 2.8–3.1 ppm) align with patterns observed in related compounds () .
- Mass Spectrometry : Molecular ion peaks (m/z) for fluorinated ureas are typically distinct due to the presence of fluorine isotopes (e.g., m/z [M+H]+ ≈ 213 for the target compound) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
